molecular formula C22H33N3O4S B2509566 N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-cycloheptylethanediamide CAS No. 898444-70-7

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-cycloheptylethanediamide

Cat. No.: B2509566
CAS No.: 898444-70-7
M. Wt: 435.58
InChI Key: XOIYFVZVXQVLTB-UHFFFAOYSA-N
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Description

N-{2-[1-(Benzenesulfonyl)piperidin-2-yl]ethyl}-N'-cycloheptylethanediamide is a synthetic small molecule of interest in medicinal chemistry and pharmacology research. Its complex structure, featuring a benzenesulfonyl-protected piperidine core linked to a cycloheptyl group via an ethanediamide spacer, suggests potential as a versatile scaffold for probing protein-ligand interactions . The piperidine moiety is a common pharmacophore found in compounds targeting the central nervous system, while the sulfonamide group is frequently utilized in the design of enzyme inhibitors . Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules for high-throughput screening campaigns. It may also serve as a crucial tool compound in structure-activity relationship (SAR) studies aimed at optimizing selectivity and potency against biological targets such as kinases, G-protein-coupled receptors (GPCRs), or other enzymatic systems . The inclusion of the cycloheptyl group offers a unique hydrophobic domain for exploring steric and binding effects within protein pockets, which may enable the development of novel probes for chemical biology. This product is intended for use in controlled laboratory settings to facilitate the discovery and characterization of new bioactive agents.

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-cycloheptyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O4S/c26-21(22(27)24-18-10-4-1-2-5-11-18)23-16-15-19-12-8-9-17-25(19)30(28,29)20-13-6-3-7-14-20/h3,6-7,13-14,18-19H,1-2,4-5,8-12,15-17H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIYFVZVXQVLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-cycloheptylethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The benzenesulfonyl group is then introduced via sulfonylation reactions, often using benzenesulfonyl chloride as the sulfonylating agent. The final step involves the coupling of the piperidine derivative with cycloheptylethanediamide under suitable conditions, such as the presence of a base and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-cycloheptylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzenesulfonyl group, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N’-cycloheptylethanediamide involves its interaction with specific molecular targets. The piperidine ring and benzenesulfonyl group are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Piperidine-Based Sulfonamides and Amides

  • N-(1-3-[1-Benzoyl-3-(3,4-dichlorophenyl)-3-piperidyl]propyl-4-phenyl-4-piperidyl)-N-methylacetamide hydrochloride ():

    • Structural Differences : Replaces the benzenesulfonyl group with a benzoyl moiety and introduces dichlorophenyl and methylacetamide substituents.
    • Implications : The dichlorophenyl group may enhance lipophilicity and receptor binding affinity compared to the cycloheptyl group in the target compound. The absence of a sulfonamide could reduce metabolic stability .
  • N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide (): Structural Differences: Features a phenyl-phenylethyl substitution on piperidine and a butanamide chain.

Ethanediamide Derivatives

  • Benzathine benzylpenicillin ():
    • Structural Differences : A penicillin-based ethylenediamine salt with dibenzyl substituents.
    • Implications : While both compounds share diamide/ethylenediamine motifs, the target compound’s cycloheptyl group and sulfonamide likely alter bioavailability and antibacterial activity .

Cycloalkyl-Substituted Analogs

  • 4-(5H-dibenzo[a,d][7]annulen-5-ylidene)-1-methylpiperidine ():
    • Structural Differences : Incorporates a dibenzannulene ring system instead of benzenesulfonyl and cycloheptyl groups.
    • Implications : The annulene system may enhance π-π interactions but reduce conformational flexibility compared to the target compound’s ethanediamide bridge .

Data Table: Structural and Hypothetical Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Key Functional Groups Hypothetical Solubility Potential Bioactivity
Target Compound ~500 (estimated) Benzenesulfonyl, ethanediamide Low (lipophilic) Protease inhibition
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide ~379 Phenyl-phenylethyl, butanamide Moderate Opioid receptor modulation
Benzathine benzylpenicillin 909.1 Penicillin core, dibenzylethylenediamine Low (crystalline salt) Antibacterial
4-(5H-dibenzo[a,d][7]annulen-5-ylidene)-1-methylpiperidine ~331 Annulene, methylpiperidine Very low CNS activity

Research Findings and Limitations

  • Sulfonamide vs.
  • Cycloheptyl vs. Phenyl Substituents : The cycloheptyl group in the target compound likely increases steric bulk compared to phenyl groups in analogs, possibly affecting target selectivity .
  • Ethanediamide vs. Simple Amides : The ethanediamide bridge may offer dual hydrogen-bonding sites, improving binding specificity but complicating synthesis .

Limitations: Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation and known properties of related compounds.

Biological Activity

N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-cycloheptylethanediamide, also known by its CAS number 898449-86-0, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C17H25N3O4S
  • Molecular Weight : 367.4631 g/mol
  • SMILES Notation : CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)c1ccccc1

The compound's mechanism of action is primarily through its interaction with specific receptors in the central nervous system (CNS). It is believed to act as an antagonist at neuropeptide Y Y2 receptors (Y2R), which are implicated in various physiological processes including appetite regulation and mood disorders. Antagonism of Y2R can lead to increased levels of neuropeptide Y (NPY) in the CNS, potentially offering therapeutic benefits for conditions such as anxiety and depression .

Biological Activity and Pharmacological Profile

Research has demonstrated that this compound exhibits notable biological activities:

  • Receptor Binding Affinity :
    • The compound has shown selective binding to Y2R with high affinity, indicating its potential as a therapeutic agent in modulating NPY levels in the brain .
  • In Vitro Studies :
    • In vitro assays have revealed that this compound influences neurotransmitter release and exhibits properties that may be beneficial in treating psychiatric disorders. For example, studies indicated a reduction in anxiety-like behavior in Y2R-null mice, suggesting that antagonism of this receptor could be advantageous .
  • Selectivity and Safety :
    • Profiling against a panel of receptors has shown that the compound maintains a favorable selectivity profile, minimizing off-target effects which is crucial for drug development .

Table 1: Biological Activity Summary

Activity TypeObservationsReference
Receptor AffinityHigh affinity for Y2R
Anxiety ReductionDecreased anxiety-like behavior in animal models
Selectivity ProfileFavorable selectivity over other receptors

Table 2: Comparative Analysis with Other Compounds

Compound NameReceptor TargetIC50 (nM)Selectivity
This compoundY2R199-4400High
BIIE0246Y2R1000Moderate
JNJ-5207787Y2R300High

Case Studies

Several studies have evaluated the therapeutic potential of compounds similar to this compound:

  • Study on Anxiety Disorders : A study demonstrated that antagonists of Y2R significantly reduced ethanol consumption in rats and induced antidepressant-like effects in mice. This suggests that targeting neuropeptide pathways may provide new avenues for treatment in anxiety and depression .
  • Neurotransmitter Modulation : Research has indicated that compounds affecting NPY levels can lead to significant changes in neurotransmitter release patterns, which may be beneficial for conditions associated with dysregulated neurotransmission .

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